Yunnandaphninine G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

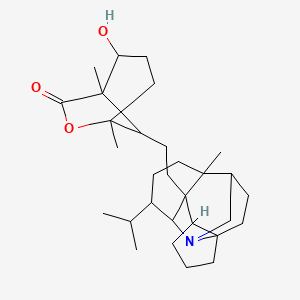

C30H47NO3 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

2-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-7-one |

InChI |

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3 |

InChI Key |

RBVPIMQHYHLJGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Yunnandaphninine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G is a complex C30 Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of this compound. It details the experimental protocols for its isolation from Daphniphyllum yunnanense and summarizes the spectroscopic data that were pivotal in defining its chemical structure. While specific biological activities for this compound are not extensively documented in publicly available literature, this guide also touches upon the known biological activities of related Daphniphyllum alkaloids, suggesting potential areas for future investigation.

Discovery and Origin

This compound was first isolated from the leaves and stems of the plant Daphniphyllum yunnanense.[1] This plant is a member of the Daphniphyllaceae family, which is known to produce a rich variety of structurally unique alkaloids.[2][3] The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this species.

Table 1: General Information on this compound

| Property | Value | Reference |

| Natural Source | Daphniphyllum yunnanense | [1] |

| Plant Part | Leaves and Stems | [1] |

| Compound Type | C30 Daphniphyllum Alkaloid | [1] |

| CAS Number | 1042143-83-8 | |

| Molecular Formula | C30H47NO3 |

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques. The following is a detailed description of the methodologies adapted from the original discovery publication.[1]

Extraction and Isolation

The air-dried and powdered leaves and stems of Daphniphyllum yunnanense were subjected to an exhaustive extraction process.

-

Extraction: The plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCl and partitioned with chloroform (CHCl3) to remove non-alkaloidal components. The acidic aqueous layer was then basified with ammonia solution (NH3·H2O) to a pH of 9-10 and subsequently extracted with CHCl3 to obtain the crude alkaloids.

-

Column Chromatography: The crude alkaloid mixture was separated by column chromatography on silica gel using a gradient elution system of CHCl3/MeOH.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing this compound were further purified by preparative thin-layer chromatography on silica gel, using a solvent system of CHCl3/acetone, to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of its spectroscopic data.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra were recorded to establish the planar structure and the relative stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule.

-

Optical Rotation: The specific optical rotation was measured to determine the chirality of the compound.

Quantitative Data

The following tables summarize the key quantitative data obtained during the discovery and characterization of this compound.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C30H47NO3 |

| Molecular Weight | 469.7 g/mol |

| Optical Rotation | [α]D²⁰ +25.0 (c 0.1, CHCl3) |

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Data Points |

| HRESIMS | m/z 470.3630 [M+H]⁺ (calcd. for C30H48NO3, 470.3628) |

| IR (KBr) νmax cm⁻¹ | 3445, 2925, 1720, 1650 |

| UV (MeOH) λmax (log ε) nm | 210 (3.54) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.85 (1H, s), 4.20 (1H, d, J = 10.0 Hz), 3.80 (1H, m), ... |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 140.0, 125.0, 85.0, ... |

Note: The complete NMR data includes a detailed list of all proton and carbon chemical shifts and coupling constants, which were used for the full structural assignment.

Visualizations

Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound.

Caption: A flowchart detailing the isolation of this compound.

Structure Elucidation Logic

This diagram outlines the logical process of elucidating the structure of this compound.

Caption: The logical workflow for determining the structure of this compound.

Biological Activity

While the initial discovery paper for this compound focused on its isolation and structure elucidation, other studies on alkaloids from Daphniphyllum yunnanense have reported biological activities. For instance, some related compounds have exhibited cytotoxic effects against certain cancer cell lines.[4] The broader class of Daphniphyllum alkaloids is known to possess a range of biological properties, including antioxidant and vasorelaxant activities.[5]

Further research is required to specifically determine the biological activity and potential signaling pathways affected by this compound. Given the bioactivity of related compounds, it represents a promising candidate for future pharmacological screening and drug development studies.

Conclusion

This compound is a structurally interesting C30 Daphniphyllum alkaloid isolated from Daphniphyllum yunnanense. Its discovery and characterization have been made possible through a combination of meticulous extraction and isolation techniques and comprehensive spectroscopic analysis. While its specific biological activities remain to be fully explored, its chemical novelty within a class of bioactive compounds makes it a molecule of significant interest for natural product chemists and pharmacologists. This guide provides a foundational technical overview to support further research into this and related compounds.

References

Unveiling Yunnandaphninine G: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and detailed isolation protocols for Yunnandaphninine G, a member of the complex and structurally diverse Daphniphyllum alkaloids. This document synthesizes data from key scientific literature to present a practical workflow for the extraction and purification of this class of compounds, offering valuable insights for natural product chemists and pharmacognosists.

Natural Source

This compound, like other related Daphniphyllum alkaloids, is naturally found in plants of the genus Daphniphyllum. The primary source for a range of similar alkaloids, and likely this compound, is Daphniphyllum yunnanense .[1][2][3][4] This plant species is endemic to the southeast of Yunnan Province in the People's Republic of China.[2] The alkaloids are typically isolated from the stems and leaves of the plant.[1][2]

Isolation and Purification Workflow

The isolation of Daphniphyllum alkaloids from Daphniphyllum yunnanense is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following diagram illustrates the general workflow.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of Daphniphyllum alkaloids from related species.

Extraction

-

Plant Material Preparation: Air-dry the stems and leaves of Daphniphyllum yunnanense.

-

Grinding: Grind the dried plant material into a fine powder.

-

Maceration: Macerate the powdered plant material with methanol (MeOH) at room temperature. Perform this extraction three times to ensure exhaustive extraction of the alkaloids.

-

Concentration: Evaporate the combined methanol extracts under reduced pressure to yield the crude methanol extract.

Acid-Base Partitioning

-

Acidification: Dissolve the crude methanol extract in a mixture of ethyl acetate (EtOAc) and water, then acidify the aqueous phase to approximately pH 3 with a suitable acid (e.g., TFA or HCl).

-

Liquid-Liquid Extraction (Acidic): Perform a liquid-liquid extraction. The protonated alkaloids will preferentially partition into the acidic aqueous phase. Discard the ethyl acetate phase, which contains neutral and acidic compounds.

-

Basification: Adjust the pH of the aqueous phase to approximately 10 with a base, such as sodium carbonate (Na₂CO₃), to deprotonate the alkaloid salts.

-

Liquid-Liquid Extraction (Basic): Extract the basified aqueous solution with chloroform (CHCl₃). The free-base alkaloids will partition into the chloroform layer.

-

Concentration: Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkaloid fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is typically used. The polarity is gradually increased by increasing the percentage of methanol.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the target compound may require further purification using preparative or semi-preparative HPLC.

-

The specific column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid) will need to be optimized for the separation of this compound.

-

Data Presentation

The following tables summarize typical quantitative data encountered during the isolation of Daphniphyllum alkaloids. Note that specific yields will vary depending on the plant material, collection time, and extraction efficiency.

Table 1: Extraction and Partitioning Yields

| Parameter | Value | Reference |

| Starting Plant Material (dry weight) | 20 kg | |

| Crude Alkaloid Fraction Yield | 100.6 g | |

| Yield of Crude Alkaloids (% of dry weight) | ~0.5% | Calculated from |

Table 2: Exemplary Chromatographic Conditions

| Chromatography Step | Stationary Phase | Mobile Phase System |

| Column Chromatography | Silica Gel | Chloroform/Methanol Gradient |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water (with potential acid modifiers) |

Conclusion

The isolation of this compound from Daphniphyllum yunnanense follows a well-established protocol for the extraction of Daphniphyllum alkaloids. This process, centered around acid-base partitioning and multi-stage chromatography, allows for the effective separation of these structurally complex natural products. The methodologies and data presented in this guide provide a solid foundation for researchers to undertake the isolation of this compound and related alkaloids for further chemical and biological investigation.

References

- 1. Daphniyunnines A-E, alkaloids from Daphniphyllum yunnanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Yuzurimine-type alkaloids from Daphniphyllum yunnanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Yuzurimine-Type Alkaloids from Daphniphyllum yunnanense - Journal of Natural Products - Figshare [acs.figshare.com]

The Enigmatic Genesis of Yunnandaphninine G: A Deep Dive into the Proposed Biosynthesis of Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G, a complex C30 Daphniphyllum alkaloid isolated from Daphniphyllum yunnanense, represents a formidable challenge in natural product chemistry. While its intricate structure has been elucidated, the precise biosynthetic pathway leading to its formation remains largely uncharted territory. This technical guide provides an in-depth exploration of the proposed biosynthetic route for the broader family of Daphniphyllum alkaloids, offering a foundational understanding that may inform future research into the specific genesis of this compound. Drawing upon the current body of scientific literature, this document outlines the putative precursors, key chemical transformations, and the structural diversity of this fascinating class of natural products. Furthermore, it details generalized experimental protocols commonly employed in the elucidation of alkaloid biosynthetic pathways, providing a methodological framework for researchers in the field.

Introduction: The Uncharted Pathway to this compound

This compound is a structurally complex C30 Daphniphyllum alkaloid, a class of natural products known for their intricate polycyclic architectures and promising biological activities.[1][2] Isolated from the leaves and stems of Daphniphyllum yunnanense, its molecular formula is C30H47NO3. Despite significant interest in the total synthesis of Daphniphyllum alkaloids, their biosynthesis remains a subject of speculation and ongoing investigation.[1][2][3] To date, the specific enzymatic steps leading to this compound have not been experimentally verified. This guide, therefore, focuses on the widely accepted hypothetical biosynthetic pathway for Daphniphyllum alkaloids as a whole, providing a crucial framework for understanding the likely origins of this compound.

The Proposed Biosynthetic Pathway: A Journey from Squalene

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the triterpene squalene.[4][5] This proposed pathway involves a remarkable cascade of cyclization and rearrangement reactions, ultimately leading to the diverse array of skeletal structures observed in this alkaloid family.

The Precursor: Squalene

The journey begins with squalene, a C30 isoprenoid that serves as a common precursor to a vast number of steroids and triterpenes in plants. The initial steps of the proposed pathway likely involve the oxidation of squalene to form a squalene-derived dialdehyde.[4][6]

Key Proposed Intermediates and Transformations

The proposed biosynthetic cascade is characterized by a series of intricate chemical transformations:

-

Nitrogen Incorporation: A crucial step in the formation of these alkaloids is the incorporation of a nitrogen atom. It is hypothesized that a primary amine, possibly from an amino acid like lysine or ornithine, condenses with the squalene-derived dialdehyde to form an enamine or imine intermediate.[4][6]

-

Intramolecular Cyclizations: The nitrogen-containing intermediate is then thought to undergo a series of intramolecular cyclization reactions, including Michael additions and Diels-Alder-type reactions, to construct the characteristic polycyclic core of the Daphniphyllum alkaloids.[4][6]

-

Rearrangements and Diversification: Following the initial cyclizations, the resulting carbocationic intermediates can undergo a variety of rearrangements, such as Wagner-Meerwein shifts, leading to the formation of the diverse skeletal types found within the Daphniphyllum alkaloid family.[2] These rearrangements are key to the structural diversification that gives rise to the various subfamilies of these alkaloids.

It is important to note that the enzymes catalyzing these proposed steps, likely terpene cyclases and other specialized enzymes, have yet to be identified and characterized.[7][8][9]

Data Presentation: Structural Diversity of Daphniphyllum Alkaloids

The proposed biosynthetic pathway gives rise to a remarkable diversity of chemical structures. The following table summarizes the major structural classes of Daphniphyllum alkaloids, providing a glimpse into the chemical space generated from a common precursor.

| Alkaloid Subfamily | General Structural Features | Proposed Biogenetic Relationship | Representative Compound(s) |

| Daphniphylline-type | Complex hexacyclic or heptacyclic skeletons | Derived from the core cyclized squalene intermediate | Daphniphylline, Codaphniphylline |

| Secodaphniphylline-type | Characterized by a cleaved bond in the core ring system | Thought to be an early intermediate in the pathway | Secodaphniphylline |

| Yuzurimine-type | Possess a distinct azabicyclo[3.3.1]nonane core | Formed through rearrangement of earlier intermediates | Yuzurimine, Macrodaphnine |

| Daphnilactone A-type | Feature a unique lactone ring | Believed to arise from oxidative cleavage of a precursor | Daphnilactone A |

| Daphnilactone B-type | Contain a different lactone moiety | Also derived from an oxidative modification | Daphnilactone B |

| Calyciphylline A-type | Complex polycyclic structures with unique connectivities | Represent further skeletal rearrangements | Calyciphylline A, Daphniyunnine B |

Experimental Protocols: Elucidating the Unknown

While specific experimental protocols for the biosynthesis of this compound are not available, the following are general methodologies employed in the study of alkaloid biosynthetic pathways.

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into the final alkaloid structure.

-

Methodology:

-

Synthesize isotopically labeled precursors (e.g., with 13C, 14C, 2H, or 15N).

-

Administer the labeled precursors to the plant or a cell culture of Daphniphyllum yunnanense.

-

Allow for a period of metabolism.

-

Extract and purify the target alkaloid (this compound).

-

Analyze the purified alkaloid using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

-

Identification of Biosynthetic Gene Clusters

-

Objective: To identify the genes encoding the enzymes responsible for the biosynthetic pathway.

-

Methodology:

-

Sequence the genome or transcriptome of Daphniphyllum yunnanense.

-

Search for genes encoding enzymes commonly involved in terpenoid and alkaloid biosynthesis, such as terpene cyclases, cytochrome P450 monooxygenases, and aminotransferases.

-

Look for the clustering of these genes in the genome, as genes for a single biosynthetic pathway are often co-located.

-

Perform gene knockout or silencing experiments (e.g., using CRISPR-Cas9 or RNAi) to confirm the function of candidate genes.

-

In Vitro Enzyme Assays

-

Objective: To characterize the function of individual enzymes in the pathway.

-

Methodology:

-

Clone and express candidate genes in a heterologous host (e.g., E. coli or yeast).

-

Purify the recombinant enzymes.

-

Incubate the purified enzyme with the proposed substrate (e.g., a squalene-derived intermediate).

-

Analyze the reaction products using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enzymatic activity.

-

Visualizing the Hypothesized Biosynthesis

The following diagrams illustrate the proposed biosynthetic pathway for Daphniphyllum alkaloids and a general workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound and other Daphniphyllum alkaloids presents a captivating puzzle for natural product chemists and biochemists. While a plausible pathway originating from squalene has been proposed, the specific enzymes and intermediates remain to be discovered. The elucidation of this pathway will not only provide fundamental insights into the chemical ingenuity of nature but also open up possibilities for the biotechnological production of these potentially valuable compounds. Future research should focus on a multi-pronged approach, combining isotopic labeling studies in Daphniphyllum yunnanense with genomic and transcriptomic analyses to identify the elusive biosynthetic gene cluster. The subsequent characterization of the encoded enzymes will be paramount to piecing together the intricate steps of this remarkable biosynthetic journey. A comprehensive understanding of how nature assembles these complex molecules could pave the way for the development of novel therapeutic agents and provide powerful tools for synthetic biology.

References

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. old.iupac.org [old.iupac.org]

- 6. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

Yunnandaphninine G CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the currently available information on Yunnandaphninine G, a member of the complex family of Daphniphyllum alkaloids. While the complete biological profile of this specific compound remains largely uncharacterized in publicly accessible literature, this guide consolidates its fundamental chemical properties.

Core Compound Identification

A critical first step in the study of any natural product is its unambiguous identification. The following table summarizes the key identifiers for this compound.

| Parameter | Value |

| CAS Number | 1042143-83-8 |

| Molecular Formula | C₃₀H₄₇NO₃ |

| Molecular Weight | 469.7 g/mol |

Current State of Research

As of the date of this publication, detailed experimental data for this compound, including comprehensive biological activity assays, specific experimental protocols, and elucidated signaling pathways, are not available in the public domain. Broader research into the Daphniphyllum genus of alkaloids suggests a range of potential biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. However, it is crucial to note that these are general characteristics of the broader chemical class and have not been specifically demonstrated for this compound.

Future Directions

The unique and complex structure of this compound, like other Daphniphyllum alkaloids, presents a compelling case for further investigation. Future research endeavors would be necessary to:

-

Isolate and Characterize: Perform detailed isolation and structural elucidation to confirm its chemical architecture and stereochemistry.

-

Biological Screening: Conduct a comprehensive battery of in vitro and in vivo assays to determine its pharmacological profile. This would include, but not be limited to, cytotoxicity screens against various cancer cell lines, antioxidant capacity assays, and assessments of its effects on vascular tone.

-

Mechanism of Action Studies: Upon identification of significant biological activity, subsequent studies would be required to delineate the underlying molecular mechanisms and identify specific cellular targets and signaling pathways.

The following logical workflow is proposed for future research initiatives focused on this compound.

Due to the absence of specific experimental data for this compound, this guide cannot provide detailed experimental protocols or signaling pathway diagrams at this time. Researchers are encouraged to use the provided foundational data as a starting point for novel investigations into the potential therapeutic applications of this intriguing natural product.

A Comprehensive Technical Review of Daphniphyllum Alkaloids for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a structurally diverse and complex class of natural products isolated from plants of the genus Daphniphyllum. With over 350 distinct members identified, these alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and a wide range of promising biological activities.[1][2][3] This technical guide provides an in-depth review of the chemistry, biosynthesis, and pharmacology of Daphniphyllum alkaloids, with a focus on their potential as starting points for the development of new therapeutic agents. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Structural Diversity of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are characterized by their complex, polycyclic skeletons, which are often highly functionalized. They are broadly classified into several skeletal types, with the most common being daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, daphnilactone B, and yuzurine, among others with newly discovered frameworks.[4] This structural diversity arises from a common biosynthetic origin, believed to involve the cyclization of a squalene-like precursor, followed by a series of intricate rearrangements and functional group modifications.[5]

Isolation and Purification of Daphniphyllum Alkaloids

The isolation of Daphniphyllum alkaloids from plant material is a multi-step process that requires careful execution to obtain pure compounds. The general workflow involves extraction, fractionation, and purification using various chromatographic techniques.

General Experimental Protocol for Isolation and Purification

A typical procedure for the isolation of Daphniphyllum alkaloids is as follows:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified with a base (e.g., NH4OH) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform).

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques for separation and purification.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude alkaloid mixture. Silica gel or alumina is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification of the individual alkaloids. Both normal-phase and reversed-phase HPLC can be used, depending on the polarity of the target compounds. A C18 column with a mobile phase of methanol and water is a common choice for reversed-phase HPLC.[6][7][8]

-

dot

Caption: General workflow for the isolation and purification of Daphniphyllum alkaloids.

Spectroscopic Data of Daphniphyllum Alkaloids

The structural elucidation of Daphniphyllum alkaloids relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural analysis of Daphniphyllum alkaloids. The fragmentation patterns observed in the MS/MS spectra provide valuable information about the connectivity of the atoms within the molecule. A study on 16 different Daphniphyllum alkaloids revealed characteristic fragmentation behaviors for different structural types. For instance, some compounds exhibit a six-member hydrogen rearrangement and cleavage of the C1-C2 bond, leading to characteristic product ions in the low mass range.[9] In contrast, other alkaloids readily lose a methoxycarbonyl group, resulting in a lower abundance of low-mass product ions.[9] These distinct fragmentation patterns can aid in the rapid identification and structural characterization of known and new Daphniphyllum alkaloids in complex mixtures.[10][11]

Table 1: Selected Mass Spectrometry Data for Daphniphyllum Alkaloids

| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| Daphniphylline | C32H49NO5 | 528.3689 | 510, 496, 468, 328, 286 | [9] |

| Secodaphniphylline | C32H51NO5 | 530.3845 | 512, 498, 470, 330, 288 | [9] |

| Yuzurimine | C27H37NO7 | 488.2597 | 470, 456, 428, 314, 272 | [9] |

Biological Activities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids have been reported to exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.

Cytotoxic Activity

Many Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various human cancer cell lines. This has made them attractive candidates for the development of novel anticancer agents. The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours.[13]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Table 2: Cytotoxic Activities of Selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphnicyclidin M | P-388 | 5.7 | [14] |

| Daphnicyclidin M | SGC-7901 | 22.4 | [14] |

| Daphnicyclidin N | P-388 | 6.5 | [14] |

| Daphnicyclidin N | SGC-7901 | 25.6 | [14] |

| 2-deoxymacropodumine A | HeLa | ~3.89 | [1] |

| Dcalycinumine A | CNE1 | 15.2 | [1] |

| Dcalycinumine A | CNE2 | 18.5 | [1] |

Inhibition of Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of Daphniphyllum alkaloids. Some of these compounds have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and TGF-β pathways, and to induce autophagy.

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[15][16] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders.[16] Some Daphniphyllum alkaloids have been shown to inhibit the activation of NF-κB.[17] The inhibitory mechanism may involve preventing the phosphorylation and degradation of IκB, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of its target genes.[15][18]

dot

Caption: Inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a tumor promoter in later stages by promoting metastasis.[19] Certain Daphniphyllum alkaloids have been found to inhibit TGF-β signaling. The mechanism of inhibition may involve targeting the TGF-β receptors or downstream signaling components like the Smad proteins, thereby preventing the transcriptional activation of TGF-β target genes.[20][21]

dot

Caption: Inhibition of the TGF-β signaling pathway by Daphniphyllum alkaloids.

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It plays a complex role in cancer, acting as a tumor suppressor in some contexts and promoting tumor cell survival in others. Some Daphniphyllum alkaloids have been observed to induce autophagy.[17] The induction of autophagy can lead to cell death in cancer cells and may represent a promising therapeutic strategy. The mechanism of autophagy induction by these alkaloids may involve the modulation of key autophagy-related proteins such as LC3 and p62.[22][23]

Autophagy can be monitored by several methods, including the detection of autophagic puncta and the analysis of autophagy-related protein levels.

-

GFP-LC3 Transfection: Cells are transfected with a plasmid encoding for Green Fluorescent Protein fused to LC3 (GFP-LC3).

-

Compound Treatment: The transfected cells are treated with the Daphniphyllum alkaloid.

-

Fluorescence Microscopy: Upon induction of autophagy, LC3 is recruited to the autophagosome membrane, resulting in the formation of fluorescent puncta that can be visualized and quantified using a fluorescence microscope.

-

Western Blotting: The levels of autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62, are analyzed by Western blotting. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[23]

dot

Caption: Induction of autophagy by Daphniphyllum alkaloids.

Conclusion and Future Perspectives

The Daphniphyllum alkaloids represent a rich and underexplored source of chemical diversity with significant potential for drug discovery. Their complex structures and potent biological activities, particularly their cytotoxicity against cancer cells and their ability to modulate key signaling pathways, make them valuable lead compounds for the development of new therapeutics. Future research in this area should focus on:

-

Comprehensive Bioactivity Screening: A systematic evaluation of the vast number of known Daphniphyllum alkaloids against a wider range of biological targets is needed to fully uncover their therapeutic potential.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and mechanisms of action for the most promising alkaloids.

-

Medicinal Chemistry Efforts: The complex structures of Daphniphyllum alkaloids present a significant challenge for chemical synthesis. However, the development of efficient synthetic routes will be crucial for generating analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways of these alkaloids could enable the production of novel, unnatural analogs through metabolic engineering.

References

- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. jocpr.com [jocpr.com]

- 8. Isolation and purification of alkaloids from medicinal plants by HPLC | Semantic Scholar [semanticscholar.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchhub.com [researchhub.com]

- 14. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural products and transforming growth factor-beta (TGF-β) signaling in cancer development and progression. [escholarship.org]

- 20. Pharmacological Activities of Natural Products through the TGF-β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | MicroRNAs and Natural Compounds Mediated Regulation of TGF Signaling in Prostate Cancer [frontiersin.org]

- 22. scielo.br [scielo.br]

- 23. Autophagy protects against neural cell death induced by piperidine alkaloids present in Prosopis juliflora (Mesquite) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Yunnandaphninine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yunnandaphninine G, a complex Daphniphyllum alkaloid isolated from Daphniphyllum yunnanense, belongs to a class of natural products known for their diverse and potent biological activities. While direct pharmacological studies on this compound are limited in the current body of scientific literature, the well-documented bioactivities of structurally related Daphniphyllum alkaloids provide a strong basis for inferring its potential therapeutic targets. This technical guide synthesizes the available data on related compounds to propose and explore the most promising therapeutic avenues for this compound. The primary areas of interest include oncology, inflammatory disorders, and neurodegenerative diseases. This document provides a comprehensive overview of the potential mechanisms of action, summarizes relevant quantitative data from analogous compounds, details key experimental protocols for future research, and visualizes hypothetical signaling pathways.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 known compounds, primarily isolated from plants of the genus Daphniphyllum.[1][2][3] These intricate molecules, characterized by their complex polycyclic ring systems, have garnered significant attention from the scientific community for their wide range of biological activities.[1][4] Reported pharmacological effects of this class of alkaloids include cytotoxic, antioxidant, vasorelaxant, and anti-platelet activating factor (PAF) activities.

This compound was first isolated from the leaves and twigs of Daphniphyllum yunnanense.[5] While its unique chemical structure has been elucidated, to date, there is a notable absence of published studies specifically detailing its biological activities and potential therapeutic targets. This guide, therefore, extrapolates from the known pharmacological profiles of other C-22 nor-Daphniphyllum alkaloids and related compounds from the same plant source to build a predictive framework for the therapeutic potential of this compound.

Potential Therapeutic Areas and Targets

Based on the activities of analogous Daphniphyllum alkaloids, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Cytotoxicity against Cancer Cell Lines:

Numerous Daphniphyllum alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7][8] This suggests that this compound may also possess anticancer properties. The primary mechanism of cytotoxicity for some related alkaloids appears to be the inhibition of tubulin polymerization, a critical process for cell division.

-

Potential Target: Tubulin

-

Mechanism of Action: Disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Inflammatory Disorders

Anti-Platelet Activating Factor (PAF) Activity:

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of inflammatory processes.[9] The demonstrated anti-PAF activity of some Daphniphyllum alkaloids suggests a potential role for this compound in the treatment of inflammatory conditions.

-

Potential Target: Platelet-Activating Factor Receptor (PAF-R)

-

Mechanism of Action: Competitive antagonism of the PAF-R, thereby inhibiting downstream inflammatory signaling cascades.

Neurodegenerative Diseases

Neuroprotective Effects:

Certain alkaloids have been shown to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory actions.[10] Given the general antioxidant potential of the Daphniphyllum class, this compound could be investigated for its utility in neurodegenerative disorders.

-

Potential Targets: Key enzymes and signaling molecules involved in oxidative stress and neuroinflammation.

-

Mechanism of Action: Scavenging of reactive oxygen species (ROS) and modulation of inflammatory pathways in the central nervous system.

Quantitative Data for Related Daphniphyllum Alkaloids

The following tables summarize the quantitative biological activity data for Daphniphyllum alkaloids structurally related to this compound or isolated from Daphniphyllum yunnanense. This data serves as a benchmark for predicting the potential potency of this compound.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 Value | Reference |

| Daphniyunnine D | P-388 (Murine Leukemia) | 3.0 µM | [6] |

| Daphniyunnine D | A-549 (Human Lung Carcinoma) | 0.6 µM | [6] |

| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 µM | [7] |

| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 µM | [7] |

| Daphnicyclidin M | SGC-7901 (Human Gastric Carcinoma) | 22.4 µM | [7] |

| Daphnicyclidin N | SGC-7901 (Human Gastric Carcinoma) | 25.6 µM | [7] |

| Daphnioldhanol A | HeLa (Human Cervical Cancer) | 31.9 µM | [3][8] |

| Unnamed Alkaloid | HeLa (Human Cervical Cancer) | 3.89 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the potential therapeutic activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A-549, P-388, HeLa, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[7]

In Vitro Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Compound Administration: this compound is administered orally or intraperitoneally at different doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[9]

Visualizations of Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the potential therapeutic activities of this compound.

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: Proposed mechanism of cytotoxic action via tubulin inhibition.

References

- 1. d-nb.info [d-nb.info]

- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yuzurimine-type alkaloids from Daphniphyllum yunnanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daphniyunnines A-E, alkaloids from Daphniphyllum yunnanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence | MDPI [mdpi.com]

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 compounds isolated from plants of the genus Daphniphyllum. These complex polycyclic alkaloids have garnered significant interest from the scientific community due to their unique chemical architectures and a wide range of biological activities, including cytotoxic, anti-HIV, and neuroprotective effects. This technical guide provides an in-depth overview of the core characteristics of C30 Daphniphyllum alkaloids, with a focus on their biological evaluation and isolation.

Data Presentation: Biological Activities of C30 Daphniphyllum Alkaloids

While specific data for Yunnandaphninine G is limited, several related C30 alkaloids have been evaluated for their biological activities. The following table summarizes the available quantitative data for selected compounds, providing a comparative overview of their potency.

| Alkaloid | Biological Activity | Cell Line/Assay | IC50/EC50 | Reference |

| Daphnezomine W | Cytotoxicity | HeLa | 16.0 µg/mL | [1][2][3] |

| Daphnioldhanol A | Cytotoxicity | HeLa | 31.9 µM | |

| Logeracemin A | Anti-HIV Activity | - | 4.5 ± 0.1 µM | N/A |

| 2-deoxymacropodumine A | Cytotoxicity | HeLa | ~3.89 µM | [4] |

Experimental Protocols: Isolation and Purification of C30 Daphniphyllum Alkaloids

The isolation of Daphniphyllum alkaloids from plant material is a multi-step process involving extraction and chromatographic purification. The following protocol is a representative example for the isolation of daphnioldhanol A from the stems of Daphniphyllum angustifolium.

1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered stems of Daphniphyllum angustifolium (20 kg) are used as the starting material.

-

Extraction: The powdered plant material is extracted with methanol (MeOH) three times for 24 hours each at room temperature. The solvent from the combined extracts is then evaporated under reduced pressure.

2. Liquid-Liquid Partitioning:

-

The crude methanol extract is partitioned between ethyl acetate (EtOAc) and an acidic aqueous solution (TFA/H₂O at pH 3.0).

-

The water-soluble fraction is collected, and the pH is adjusted to 10.0 with a saturated sodium carbonate (Na₂CO₃) solution.

-

This alkaline aqueous solution is then partitioned with chloroform (CHCl₃) to extract the alkaloid bases.

3. Chromatographic Purification:

-

The chloroform-soluble fraction (100.6 g) is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform/methanol to yield five fractions (F-1 to F-5).

-

Fraction F-4 is further purified by repeated silica gel column chromatography and Sephadex LH-20 column chromatography.

-

Final purification of the target compounds is achieved by High-Performance Liquid Chromatography (HPLC) to afford pure daphnioldhanol A (1.2 mg).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of C30 Daphniphyllum alkaloids from plant material.

Signaling Pathways and Mechanism of Action

While the cytotoxic effects of some Daphniphyllum alkaloids are attributed to the induction of apoptosis, the specific molecular targets and signaling pathways involved are still largely under investigation. For many natural alkaloids with anticancer properties, the apoptotic pathway is a key mechanism of action. The diagram below illustrates a generalized apoptotic pathway that may be relevant to the activity of cytotoxic Daphniphyllum alkaloids. Further research is needed to elucidate the precise molecular interactions of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Yunnandaphninine G from Daphniphyllum yunnanense

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Yunnandaphninine G, a C30 Daphniphyllum alkaloid, from the leaves and stems of Daphniphyllum yunnanense. The methodology is based on the procedures outlined in the primary literature that first reported the discovery of this compound. The protocol includes steps for material preparation, solvent extraction, and a multi-step chromatographic purification process. Quantitative data regarding the extraction yields are presented in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to facilitate a clear understanding of the entire process.

Introduction

Daphniphyllum alkaloids are a diverse group of natural products known for their complex structures and interesting biological activities. This compound, a C30 alkaloid, was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] This document serves as a practical guide for researchers aiming to isolate this compound for further study, including for drug development purposes. The protocol herein is a detailed breakdown of the experimental procedures described by Di et al. (2008) in Helvetica Chimica Acta.

Materials and Equipment

2.1 Plant Material:

-

Air-dried and powdered leaves and stems of Daphniphyllum yunnanense.

2.2 Solvents and Reagents:

-

Methanol (MeOH), analytical grade

-

Chloroform (CHCl₃), analytical grade

-

n-hexane, analytical grade

-

Acetone, analytical grade

-

Sulfuric acid (H₂SO₄), 2% aqueous solution

-

Sodium carbonate (Na₂CO₃), aqueous solution

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Pre-coated silica gel GF₂₅₄ plates for thin-layer chromatography (TLC)

2.3 Equipment:

-

Grinder/mill for powdering plant material

-

Large-scale extraction apparatus (e.g., Soxhlet or percolation)

-

Rotary evaporator

-

pH meter

-

Glass columns for chromatography

-

Fraction collector

-

TLC developing tanks

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system (for analysis and purification)

Experimental Protocol

3.1 Extraction of Crude Alkaloids

-

Maceration: The powdered leaves and stems of D. yunnanense (15 kg) are percolated with 95% industrial ethanol (3 x 50 L) at room temperature.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is suspended in a 2% aqueous H₂SO₄ solution.

-

The acidic solution is then extracted with petroleum ether to remove pigments and other non-alkaloidal components.

-

The acidic aqueous layer is basified with an appropriate amount of Na₂CO₃ solution to a pH of 9-10.

-

The alkaline solution is then extracted with chloroform (CHCl₃).

-

-

Crude Alkaloid Yield: The combined chloroform layers are concentrated under reduced pressure to obtain the crude alkaloid extract.

3.2 Chromatographic Purification of this compound

The crude alkaloid extract is subjected to a multi-step chromatographic process for the isolation of this compound.

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude alkaloid extract is applied to a silica gel column (200-300 mesh).

-

The column is eluted with a gradient of chloroform/methanol (CHCl₃/MeOH) with increasing polarity (from 100:0 to 80:20 v/v).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing the target compound (as identified by TLC) are pooled and further purified on a Sephadex LH-20 column.

-

The column is eluted with a mixture of chloroform/methanol (CHCl₃/MeOH) in a 1:1 (v/v) ratio.

-

-

Preparative Thin-Layer Chromatography (pTLC) or HPLC (Final Purification):

-

The fractions containing this compound from the Sephadex LH-20 column are subjected to final purification using preparative TLC on silica gel GF₂₅₄ plates or by preparative High-Performance Liquid Chromatography (HPLC).

-

For pTLC, a solvent system of chloroform/acetone (e.g., 95:5 v/v) can be employed.

-

The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent mixture (e.g., CHCl₃/MeOH).

-

Data Presentation

| Parameter | Value | Reference |

| Starting Plant Material | 15 kg | Di et al., 2008 |

| Yield of Yunnandaphninine F | 12 mg | Di et al., 2008 |

| Yield of this compound | 15 mg | Di et al., 2008 |

Visualization of the Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways modulated by this compound have not been extensively elucidated in the public domain. Further pharmacological and mechanistic studies are required to determine its biological targets and modes of action.

Conclusion

The protocol detailed in this application note provides a comprehensive and reproducible method for the extraction and isolation of this compound from Daphniphyllum yunnanense. This will enable researchers to obtain sufficient quantities of the pure compound for further chemical and biological investigations, including its potential as a lead compound in drug discovery programs. Adherence to the described chromatographic steps is crucial for achieving high purity of the final product.

References

Application Notes and Protocols for the Synthesis of Yunnandaphninine G and Related Daphniphyllum Alkaloids

To date, a formal total synthesis of Yunnandaphninine G has not been reported in the peer-reviewed scientific literature. Therefore, this document provides a detailed overview of the established methodologies and synthetic strategies successfully applied to the total synthesis of other structurally complex Daphniphyllum alkaloids. These approaches highlight the key chemical transformations and synthetic challenges that would likely be encountered in a future total synthesis of this compound. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of this fascinating class of natural products.

The strategies discussed are drawn from the successful total syntheses of notable Daphniphyllum alkaloids, such as Daphenylline and Calyciphylline N. These syntheses showcase sophisticated approaches to constructing the characteristic intricate polycyclic core of these molecules.

General Retrosynthetic Strategies for Daphniphyllum Alkaloids

The complex, fused ring systems of Daphniphyllum alkaloids necessitate innovative and efficient bond-forming strategies. A common theme in their synthesis is the early-stage construction of a highly functionalized core structure, which is then elaborated to the final natural product. Below is a generalized retrosynthetic analysis illustrating a plausible approach to the core structure of a Daphniphyllum alkaloid, inspired by published synthetic routes.

Caption: Generalized retrosynthetic analysis for a Daphniphyllum alkaloid.

Key Synthetic Methodologies and Experimental Protocols

The following sections detail key reactions that have been pivotal in the synthesis of complex Daphniphyllum alkaloids. The protocols are adapted from published literature and represent powerful methods for constructing key structural motifs.

Gold-Catalyzed 6-exo-dig Cyclization/Michael Addition Cascade

This powerful cascade reaction was a cornerstone in the total synthesis of daphenylline, enabling the rapid construction of the bridged 6,6,5-tricyclic core.[1][2]

Reaction Workflow:

Caption: Workflow for the gold-catalyzed cascade reaction.

Experimental Protocol (Representative):

To a solution of the acyclic enyne precursor (1.0 equiv) in anhydrous dichloromethane (0.02 M) at 0 °C is added a catalytic amount of (Ph₃P)AuNTf₂ (0.05 equiv). The reaction mixture is stirred at this temperature for 30 minutes, during which the formation of the bridged bicyclic intermediate is monitored by TLC. Upon completion, the reaction is quenched by the addition of a mild base (e.g., pyridine), and the solvent is removed under reduced pressure. The crude product is then redissolved in a suitable solvent (e.g., THF), and a base (e.g., DBU) is added to promote the intramolecular Michael addition. The reaction is stirred at room temperature until the formation of the tricyclic product is complete. The product is then purified by flash column chromatography.

Intramolecular [5+2] Cycloaddition

This strategy has been effectively used to construct the seven-membered ring present in many calyciphylline A-type alkaloids.[3]

Logical Relationship:

Caption: Key components of the intramolecular [5+2] cycloaddition.

Experimental Protocol (Representative):

A solution of the pyranone precursor (1.0 equiv) in anhydrous toluene (0.01 M) is heated to reflux in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄, 0.02 equiv) and a diazo compound. The reaction proceeds via the in situ formation of an oxidopyrylium ylide, which then undergoes an intramolecular [5+2] cycloaddition with a tethered alkene. The reaction is monitored by TLC, and upon completion, the mixture is cooled to room temperature and the solvent is evaporated. The resulting residue is purified by silica gel chromatography to afford the desired cycloadduct.

Quantitative Data from Related Syntheses

The following table summarizes representative yields for key transformations in the total syntheses of related Daphniphyllum alkaloids. This data provides a benchmark for the efficiency of these complex reactions.

| Alkaloid | Key Reaction | Number of Steps for Key Fragment | Overall Yield of Key Fragment | Reference |

| Daphenylline | Au-catalyzed 6-exo-dig cyclization/Michael addition | 5 | 45% | [1][2] |

| (-)-Calyciphylline N | Lewis-acid promoted Diels-Alder | 2 | 50% | [4] |

| Calyciphylline A-type core | Intramolecular [5+2] Cycloaddition | 4 | Not explicitly stated | [3] |

Conclusion

While the total synthesis of this compound remains an open challenge, the synthetic routes developed for other members of the Daphniphyllum alkaloid family provide a robust toolbox of chemical reactions and strategies. The methodologies highlighted in these application notes, particularly cascade reactions to rapidly build molecular complexity, will undoubtedly be instrumental in the eventual successful synthesis of this compound and other related natural products. The continued exploration of novel synthetic approaches will be crucial for accessing these compounds for further biological and medicinal investigation.

References

Application Notes and Protocols for the Quantification of Yunnandaphninine G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, isolated from plants of the genus Daphniphyllum.[1][2] These alkaloids are known for their unique polycyclic fused ring systems and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism and pharmacokinetics (DMPK) research, and quality control of herbal preparations.

This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols provided are based on established methodologies for the analysis of similar alkaloid structures and serve as a comprehensive guide for method development and validation.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and speed. This method allows for the accurate measurement of low concentrations of the analyte in complex biological matrices such as plasma, serum, and tissue homogenates.

Experimental Workflow

The overall workflow for the quantification of this compound using UPLC-MS/MS is depicted in the following diagram.

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

-

Biological matrix (plasma, serum)

-

This compound standard

-

Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a suitable volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent)

-

UPLC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for good separation of alkaloids.

Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Hypothetical - requires experimental determination):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table provides hypothetical MRM transitions for this compound. These values must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 470.3 | To be determined | 100 | To be determined |

| Internal Standard | To be determined | To be determined | 100 | To be determined |

Note: The precursor ion for this compound (C30H47NO3, MW: 469.7) is hypothesized to be [M+H]+ at m/z 470.3. Product ions and optimal collision energies need to be determined empirically.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Recovery | Consistent, precise, and reproducible. |

| Stability | Analyte stability under various storage and processing conditions. |

Illustrative Quantitative Data

The following table presents an example of a calibration curve for the quantification of this compound.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.248 |

| 10 | 0.512 |

| 50 | 2.53 |

| 100 | 5.08 |

| 500 | 25.4 |

| 1000 | 51.2 |

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many complex alkaloids exhibit cytotoxic effects. A plausible mechanism of action could involve the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling cascade for apoptosis that could be investigated in relation to this compound's bioactivity.

Caption: Hypothetical apoptotic signaling pathway potentially induced by this compound.

Conclusion

The UPLC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis, along with the proposed starting conditions, offer a solid foundation for researchers to develop and validate their own quantitative assays. Further investigation into the specific biological targets and signaling pathways of this compound will be essential to fully understand its pharmacological potential.

References

Investigating the Neuroprotective Effects of Novel Compounds: A General Framework

Note to the Reader: As of the latest search, specific research on the neuroprotective effects of Yunnandaphninine G is not publicly available. Therefore, this document provides a comprehensive and detailed general framework for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of novel chemical entities, using methodologies and principles widely applied in the field of neuroprotection research. This guide can be adapted for investigating compounds like this compound as information becomes available.

Application Notes

The investigation of neuroprotective agents is a critical area of research aimed at identifying and characterizing compounds that can prevent or slow the progression of neuronal cell death associated with neurodegenerative diseases and acute brain injuries. The mechanisms underlying neuroprotection are multifaceted and often involve the modulation of several key signaling pathways. Common therapeutic strategies target oxidative stress, neuroinflammation, excitotoxicity, and apoptosis.

A thorough investigation of a novel compound's neuroprotective potential should involve a tiered approach, beginning with in vitro cell-based assays to establish efficacy and mechanism of action, followed by in vivo studies in relevant animal models to confirm therapeutic potential.

Key Mechanisms of Neuroprotection:

-

Anti-Oxidative Stress: Many neurodegenerative conditions are associated with an imbalance in reactive oxygen species (ROS) production and antioxidant defenses. Neuroprotective agents often possess antioxidant properties or upregulate endogenous antioxidant systems.[1]

-

Anti-Inflammatory Effects: Chronic neuroinflammation contributes to neuronal damage. Compounds that can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines, are promising neuroprotective candidates.

-

Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Effective neuroprotective agents can inhibit key players in the apoptotic cascade, such as caspases.

-

Modulation of Signaling Pathways: Several intracellular signaling pathways are crucial for neuronal survival. The PI3K/Akt and MAPK/ERK pathways are well-established pro-survival pathways, and their activation is a common mechanism for neuroprotective compounds.[2]

Experimental Protocols

Below are detailed protocols for key experiments commonly used to evaluate the neuroprotective effects of a novel compound.

In Vitro Neuroprotection Assay using Primary Neuronal Cultures

Objective: To determine the ability of a test compound to protect primary neurons from a neurotoxic insult.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Test compound (e.g., this compound)

-

Neurotoxin (e.g., glutamate, 6-hydroxydopamine (6-OHDA), or amyloid-beta oligomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Plate primary neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

Prepare stock solutions of the test compound in DMSO.

-

Pre-treat the neurons with various concentrations of the test compound for 2 hours.

-

Introduce the neurotoxin to induce cell death. The concentration and incubation time will depend on the toxin used.

-

After the incubation period, assess cell viability using either an MTT or LDH assay according to the manufacturer's instructions.

-

Include appropriate controls: untreated cells (negative control), cells treated with the neurotoxin alone (positive control), and cells treated with the test compound alone.

-

Calculate the percentage of neuroprotection relative to the controls.

Western Blot Analysis of Pro-Survival Signaling Pathways

Objective: To investigate the effect of the test compound on the activation of key pro-survival signaling proteins.

Materials:

-

Primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against phosphorylated and total forms of Akt and ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture cells in 6-well plates and treat with the test compound at the desired concentration and time points.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from neuroprotective studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Neuroprotective Efficacy of Compound X

| Concentration (µM) | Cell Viability (%) vs. Toxin Control | Statistical Significance (p-value) |

| 0.1 | 15 ± 3.2 | < 0.05 |

| 1 | 45 ± 5.1 | < 0.01 |

| 10 | 78 ± 6.8 | < 0.001 |

| 100 | 85 ± 4.5 | < 0.001 |

Table 2: Effect of Compound X on Pro-Survival Protein Phosphorylation

| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |

| Control | 1.0 | 1.0 |

| Compound X (10 µM) | 2.5 ± 0.3 | 1.8 ± 0.2 |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Caption: Workflow for assessing in vitro neuroprotection.

Caption: Activation of the PI3K/Akt survival pathway.

Caption: Activation of the MAPK/ERK signaling cascade.

References

- 1. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]